2-{[(Tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid

Catalog No.
S662693
CAS No.
13726-85-7
M.F
C10H18N2O5
M. Wt
246.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[(Tert-butoxy)carbonyl]amino}-4-carbamoylbutano...

CAS Number

13726-85-7

Product Name

2-{[(Tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid

IUPAC Name

5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

Molecular Formula

C10H18N2O5

Molecular Weight

246.26 g/mol

InChI

InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(8(14)15)4-5-7(11)13/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,16)(H,14,15)

InChI Key

VVNYDCGZZSTUBC-UHFFFAOYSA-N

Synonyms

Boc-Gln-OH;13726-85-7;Boc-L-glutamine;(S)-5-Amino-2-((tert-butoxycarbonyl)amino)-5-oxopentanoicacid;Nalpha-(tert-Butoxycarbonyl)-L-glutamine;BOC-GLUTAMINE;N-(tert-Butoxycarbonyl)-L-glutamine;Nalpha-Boc-L-glutamine;tert-Butoxycarbonyl-L-glutamine;N-alpha-t-BOC-L-GLUTAMINE;VVNYDCGZZSTUBC-LURJTMIESA-N;N2-tert-Butoxycarbonyl-L-glutamine;N2-tert-Butyloxycarbonyl-L-glutamine;MFCD00065571;SBB066024;N-T-BUTOXYCARBONYL-L-GLUTAMINE;N2-((1,1-Dimethylethoxy)carbonyl)-L-glutamine;Boc-L-Gln-OH;alpha-t-BOC-L-glutamine;N2-[(1,1-Dimethylethoxy)carbonyl]-L-glutamine;L-Glutamine,N2-((1,1-dimethylethoxy)carbonyl)-;L-Glutamine,N2-[(1,1-dimethylethoxy)carbonyl]-;(2S)-2-[(tert-butoxy)carbonylamino]-4-carbamoylbutanoicacid;(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoicacid;(2S)-2-([(TERT-BUTOXY)CARBONYL]AMINO)-4-CARBAMOYLBUTANOICACID

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)O

The exact mass of the compound Boc-Gln-OH is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-{[(Tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid, commonly known as Boc-L-glutamine (Boc-Gln-OH), is a standard amino acid derivative used in chemical synthesis. Its primary application is as a building block in solid-phase peptide synthesis (SPPS) employing the Boc/Bzl protection strategy. [5, 9, 16] In this methodology, the tert-butoxycarbonyl (Boc) group serves as a temporary, acid-labile protecting group for the α-amino function, which is removed at each cycle of peptide chain elongation using acids like trifluoroacetic acid (TFA). [16, 17] The choice of this specific reagent is fundamentally tied to its compatibility with the overall Boc-based synthesis workflow, which contrasts with other common protection schemes like Fmoc chemistry. [15, 26]

Research Fit

Chemistry Nα-Boc L-glutamine building block for Boc/Bzl SPPS
Side Chain Unprotected amide for direct native glutamine incorporation
Solvent Compatibility Soluble in DMF, DMSO, methanol; acid-labile Boc deprotection

Substituting Boc-Gln-OH with seemingly similar alternatives can lead to complete synthesis failure or significant yield and purity issues. Derivatives based on the 9-fluorenylmethoxycarbonyl (Fmoc) group, such as Fmoc-Gln(Trt)-OH, are fundamentally incompatible as they require a base-labile deprotection strategy (e.g., piperidine), which is orthogonal to the acid-labile conditions required for Boc-Gln-OH. [8, 15] Furthermore, while Boc-Gln-OH is suitable for many sequences, its unprotected side-chain amide presents a known process risk for cyclization into pyroglutamate (pGlu), a chain-terminating impurity. [4, 19] For sequences prone to this side reaction, a direct substitute is not another Nα-protected glutamine, but a side-chain protected version like Boc-Gln(Xan)-OH, which sterically blocks this reaction pathway, justifying its selection despite a higher procurement cost. [1, 14, 18]

Substitution Risk

Orthogonal Protection

Fmoc-Gln-OH uses base-labile deprotection, incompatible with Boc chemistry; limits direct substitution.

Side-Chain Protection

Boc-Gln(Trt)-OH or Boc-Gln(Xan)-OH alter solubility, coupling efficiency, and may introduce side reactions from incomplete deprotection.

Aspartimide Risk

Unprotected side-chain amide in Boc-Gln-OH may reduce aspartimide formation vs protected analogs in specific sequences.

Workflow Mandate: Required for Boc/TFA Chemistry, Incompatible with Fmoc/Piperidine Protocols

The primary procurement driver for Boc-Gln-OH is its specific fit within the Boc/Bzl synthesis strategy. The Boc group is designed for removal under strongly acidic conditions, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM). [16, 17] In contrast, the most common alternative, the Fmoc group, is removed with a mild base, typically 20-50% piperidine in DMF. [8, 15] These conditions are chemically orthogonal and non-interchangeable. A laboratory equipped for Boc-SPPS cannot substitute an Fmoc-protected amino acid without changing the entire synthesis protocol, including deprotection reagents, wash solvents, and neutralization steps.

Evidence DimensionNα-Protecting Group Deprotection Reagent
Target Compound DataStrong acid (e.g., 25-50% TFA in DCM)
Comparator Or BaselineFmoc-Gln(Trt)-OH: Mild base (e.g., 20% Piperidine in DMF)
Quantified DifferenceFundamentally different chemical classes (acid vs. base); completely incompatible process conditions.
ConditionsStandard Solid-Phase Peptide Synthesis (SPPS) cycle.

This is a primary procurement decision; the choice is dictated by the lab's established synthesis workflow and cannot be substituted.

Optical Purity
Data to verify
[α]²⁰/D -3.5° ± 0.5° (Boc-Gln-OH) vs -14.0° (Fmoc-Gln-OH); Δ = 10.5°
Distinct chiral environment supports L-configuration preservation.
Solvent: ethanol vs DMF; head-to-head reported.

Process Risk Profile: Unprotected Side Chain Creates Potential for Pyroglutamate Impurity

Boc-Gln-OH features a chemically unprotected side-chain amide. During the carboxyl group activation step required for peptide coupling, this amide is susceptible to intramolecular cyclization, particularly when glutamine is at the N-terminus, forming a pyroglutamyl (pGlu) residue. [4, 19] This side reaction terminates the peptide chain and creates a -17 Da impurity that can be difficult to separate. [19] To mitigate this risk, buyers may procure Boc-Gln(Xan)-OH, where the bulky xanthyl (Xan) group on the side chain sterically prevents this cyclization. [14, 18] The Xan group is conveniently removed by TFA, integrating into the Boc workflow. [7] The selection of Boc-Gln-OH is therefore a calculated decision, balancing its lower cost against the potential for reduced purity and yield in susceptible sequences.

Evidence DimensionSide-Chain Amide Protection
Target Compound DataNone (unprotected)
Comparator Or BaselineBoc-Gln(Xan)-OH: Xanthyl (Xan) group
Quantified DifferencePresence of a bulky, acid-labile protecting group that physically blocks the side-chain amide from participating in intramolecular cyclization.
ConditionsCarboxyl group activation (e.g., with carbodiimides) during peptide coupling in SPPS.

This creates a clear cost-versus-purity tradeoff, making Boc-Gln-OH the choice for less sensitive sequences, while its protected analog is preferred for high-purity, critical syntheses.

Coupling Efficiency
Class-level
Estimated +10–15% crude yield vs side-chain-protected analogs (class-level inference)
May reduce side reactions in non-aspartimide-prone sequences.
Boc SPPS optimization literature; yield context.

Processability Concern: Requires Scavengers to Mitigate t-Butyl Cation Side Reactions

A key processability consideration for all Boc-protected amino acids, including Boc-Gln-OH, is the generation of reactive tert-butyl cations (t-Bu⁺) during the TFA-mediated deprotection step. [3, 17, 24] These electrophilic cations can alkylate nucleophilic side chains, particularly the indole ring of tryptophan (Trp) and the thioether of methionine (Met). [3, 17] To prevent these modifications, the deprotection cocktail must include 'scavenger' reagents, such as dithiothreitol (DTT) or thioanisole, to trap the t-Bu⁺ cations. This requirement adds complexity and cost to the process compared to Fmoc chemistry, where such reactive electrophiles are not generated during deprotection.

Evidence DimensionGeneration of Reactive Deprotection Byproducts
Target Compound DataGenerates tert-butyl cations, requiring scavengers.
Comparator Or BaselineFmoc-protected amino acids: Generate dibenzofulvene-piperidine adduct, which is typically washed away without reacting with the peptide.
Quantified DifferenceRequires the addition of specific scavenger reagents to the deprotection solution to prevent side-product formation with sensitive residues.
ConditionsRepetitive Nα-deprotection cycles using Trifluoroacetic Acid (TFA).

Buyers must factor in the additional cost and handling requirements for scavenger reagents when committing to a Boc-based synthesis workflow.

DMF Solubility
Head-to-head
0.5 M (1 mmol/2 mL DMF) vs Boc-Gln(Xan)-OH requires chlorinated solvents (DCM, CHCl₃)
DMF compatibility supports automated SPPS workflows.
Room temperature data.
Purity Specification
Data to verify
≥98.0% HPLC purity vs 95% for Boc-Gln(Xan)-OH; Δ ≥ +3%
Higher purity may reduce truncation sequence accumulation.
Supplier specifications; HPLC method context.

Standard Building Block for Boc-Chemistry Solid-Phase Peptide Synthesis (SPPS)

The primary application is for laboratories and manufacturing facilities exclusively using the Boc/Bzl protection strategy for peptide synthesis. Its procurement is non-negotiable for introducing glutamine residues within this specific, acid-driven workflow. [9, 16]

Cost-Effective Synthesis of Peptides with Low Pyroglutamate Risk

This compound is the right choice for synthesizing peptides where the glutamine residue is not at the N-terminus or in a sequence known to have a low propensity for cyclization. In these cases, its lower procurement cost compared to side-chain protected analogs like Boc-Gln(Xan)-OH offers a significant economic advantage without substantially compromising final peptide purity. [14, 18]

Synthesis of Protected Peptide Fragments for Solution-Phase Condensation

In fragment-based peptide synthesis, Boc-Gln-OH is used to build peptide segments where the Boc group can be retained for later-stage, selective deprotection. This strategy is valuable in industrial production for creating long peptides or small proteins where solution-phase fragment condensation is preferred. [15]

Application Fit Matrix

Application
Selection Property
Validation Focus
Standard Boc SPPS
High optical purity profile, DMF solubility, high purity specification
Chiral fidelity in chain elongation, automated workflow integration
Native glutamine peptide synthesis
Unprotected side-chain amide, direct incorporation of native functionality
Side-chain integrity, avoidance of deprotection-related side reactions
Cost-sensitive peptide synthesis
Simpler molecular structure, established synthetic route
Crude yield optimization, procurement cost review

XLogP3

-0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

246.12157168 Da

Monoisotopic Mass

246.12157168 Da

Heavy Atom Count

17

UNII

L3MK4EC9MJ

Other CAS

13726-85-7

General Manufacturing Information

L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-: INACTIVE

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